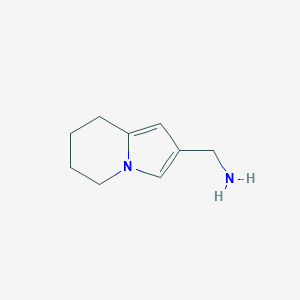

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h5,7H,1-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKPUEHQCGNRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(C=C2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a cyclization agent to form the indolizine ring, followed by further functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can have different functional groups attached to the indolizine ring .

Scientific Research Applications

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine with related bicyclic amines:

Key Differences and Implications

Core Structure and Nitrogen Content: The indolizine core (1 nitrogen) offers moderate basicity and lipophilicity, ideal for blood-brain barrier penetration . Quinoline derivatives (e.g., C₁₀H₁₄N₂) feature a pyridine ring fused to benzene, enhancing aromaticity but reducing solubility compared to partially saturated analogs .

Synthetic Accessibility: Indolizine derivatives can be synthesized via Ru-catalyzed C-H activation, enabling efficient functionalization at the 2-position . Naphthalene and quinoline analogs often require multi-step Friedel-Crafts or Skraup syntheses, which are less atom-economical .

Safety and Handling: The naphthalene derivative (C₁₁H₁₅N) poses significant hazards (skin/eye irritation, respiratory toxicity), necessitating stringent handling protocols .

Biological Activity

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is a bicyclic amine with a tetrahydroindolizine core. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. For instance, a method for synthesizing derivatives of indolizines has been reported using palladium-catalyzed reactions which allow for the introduction of various substituents at specific positions on the indolizine ring .

Anticancer Properties

One of the most significant areas of research regarding this compound is its potential anticancer activity. Studies have shown that related compounds in the indolizine family exhibit cytotoxic effects against various cancer cell lines. For example, an enantiomer derived from a similar structure demonstrated an IC50 value of 0.2 µM against HCT-116 colon cancer cells, highlighting the importance of stereochemistry in biological activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that these compounds may interact with specific cellular targets that are involved in cell proliferation and survival pathways. The ability to induce apoptosis in cancer cells has been noted as a critical mechanism .

Study on Cytotoxicity

A study focused on the cytotoxicity of tetrahydroindolizine derivatives revealed that certain structural modifications could enhance their anticancer properties. The research indicated that compounds with specific substituents on the indolizine ring were particularly effective against leukemia and colon cancer cell lines .

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| (R)-enantiomer | HCT-116 | 0.2 | High cytotoxicity |

| (S)-enantiomer | HCT-116 | >100 | Inactive |

In Vivo Studies

In vivo studies using mouse models have also been conducted to evaluate the efficacy of these compounds. For instance, one study employed the mouse hollow fiber assay to assess the anticancer activity of a lead compound derived from the tetrahydroindolizine family. Results indicated significant tumor growth inhibition compared to control groups .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 80–100°C during cyclization to minimize side reactions .

- Catalyst Selection : Pd/C or Raney Ni for selective hydrogenation .

- pH Adjustment : Acidic conditions (pH 4–5) stabilize intermediates during amination .

How is the structural integrity of this compound confirmed using spectroscopic and chromatographic methods?

Answer:

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Key signals include:

- HRMS/ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₀H₁₆N₂, exact mass 164.1313) .

- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Case Study : In a tetrahydroimidazo analog, X-ray diffraction confirmed bond angles and ring conformations, which can be extrapolated to validate the tetrahydroindolizine scaffold .

What in vitro assays are appropriate for preliminary assessment of the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays :

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) using ³H-labeled antagonists .

Data Interpretation : Compare results to reference standards (e.g., staurosporine for kinases) and validate via statistical analysis (p < 0.05) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the tetrahydroindolizine ring?

Answer:

SAR Design :

Substituent Variation : Introduce halogens (–Cl, –F), alkyl (–CH₃), or electron-withdrawing (–NO₂) groups at positions 3, 5, or 8 of the tetrahydroindolizine ring .

Amino Group Modifications : Replace –CH₂NH₂ with –CH₂NHR (R = acetyl, benzyl) to assess steric/electronic effects .

Q. Methodology :

- Parallel Synthesis : Use combinatorial chemistry to generate derivatives .

- Computational Docking : Predict binding modes with targets (e.g., enzymes) via AutoDock Vina .

- Activity Clustering : Group compounds by EC₅₀/IC₅₀ values to identify critical substituents .

Example : In tetrahydroquinoline analogs, –CH₃ groups at position 6 enhanced kinase inhibition by 30% compared to unsubstituted derivatives .

What strategies resolve discrepancies in reported biological activity data across different experimental models?

Answer:

Root Cause Analysis :

- Solubility Variability : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis (λ = 254 nm). Poor solubility (e.g., <10 µM) may lead to false negatives .

- Assay Conditions : Standardize buffer composition (e.g., Mg²⁺/ATP concentrations in kinase assays) .

- Cell Line Differences : Compare activity in primary vs. immortalized cells (e.g., Jurkat vs. PBMCs) .

Q. Validation Protocol :

Dose-Response Consistency : Replicate assays in ≥3 independent labs.

Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays conflict .

What computational approaches predict the binding affinity and mechanism of action of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, hydrophobic pockets) using Schrödinger Phase .

Case Study : For a tetrahydroindazole analog, FEP predicted a 5-fold affinity increase with –CF₃ substitution, later confirmed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.